![molecular formula C8H11NO3 B2859957 4-Tert-butyl-1,2-oxazole-3-carboxylic acid CAS No. 1783326-15-7](/img/structure/B2859957.png)
4-Tert-butyl-1,2-oxazole-3-carboxylic acid
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Overview
Description
“4-Tert-butyl-1,2-oxazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1783326-15-7 . It has a molecular weight of 169.18 . The IUPAC name for this compound is 4-(tert-butyl)isoxazole-3-carboxylic acid . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO3/c1-8(2,3)5-4-12-9-6(5)7(10)11/h4H,1-3H3,(H,10,11) . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 169.18 .Scientific Research Applications
Steric Effects and Acid Ionization
Research has shown that steric effects can influence the acidity of carboxylic acids. A study explored the concept of steric inhibition of resonance (SIR) by comparing 2-tert-butylbenzoic acid with its isomers, demonstrating how SIR contributes to acidity through a pole/induced dipole interaction. This highlights the relevance of tert-butyl substituted compounds in understanding steric influences on chemical reactivity and properties (Böhm & Exner, 2001).
Self-Assembly and Molecular Arrays
Tert-butyl substituted carboxylic acids have been utilized to study self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. One investigation focused on the formation of layered molecular arrays from 4-tert-butylbenzoic acid, showing how these compounds can participate in the development of structured, three-dimensional molecular architectures through cocrystallization, which is significant for materials science and nanotechnology applications (Armstrong et al., 2002).
Synthesis of Biologically Active Compounds
The tert-butyl group plays a crucial role in the synthesis of complex molecules with potential biological activity. For instance, a study on the synthesis of tert-alkyl amino hydroxy carboxylic esters via an intermolecular ene-type reaction of oxazolones and enol ethers opened avenues for creating compounds that are prevalent in many biologically active natural products (Mosey et al., 2008).
Novel Materials and Sensory Applications
Research into benzothiazole-modified carbazole derivatives with tert-butyl groups has led to the development of strong blue emissive nanofibers. These materials show promise for detecting volatile acid vapors, demonstrating the tert-butyl derivative's role in creating functional materials for sensory applications (Sun et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Oxazole derivatives are known to exert a range of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
4-tert-butyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-9-6(5)7(10)11/h4H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDTXTUPVZAUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1783326-15-7 |
Source
|
Record name | 4-tert-butyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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